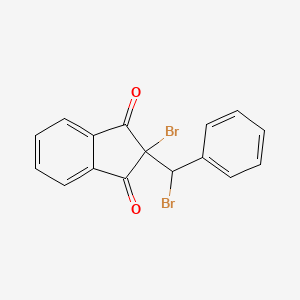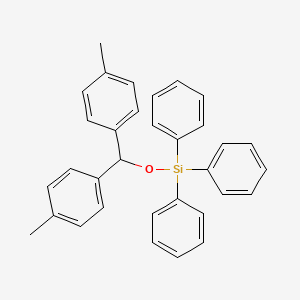
(Di-p-tolylmethoxy)triphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Di-p-tolylmethoxy)triphenylsilane is an organosilicon compound with the molecular formula C33H30OSi and a molecular weight of 470.692 g/mol . This compound is characterized by the presence of a triphenylsilane core substituted with a di-p-tolylmethoxy group, making it a unique and valuable chemical in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Di-p-tolylmethoxy)triphenylsilane typically involves the reaction of triphenylsilane with di-p-tolylmethanol in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions . The process can be summarized as follows:
Reactants: Triphenylsilane and di-p-tolylmethanol.
Catalyst: Commonly used catalysts include Lewis acids such as aluminum chloride.
Reaction Conditions: Elevated temperatures (around 100-150°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
(Di-p-tolylmethoxy)triphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(Di-p-tolylmethoxy)triphenylsilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (Di-p-tolylmethoxy)triphenylsilane exerts its effects involves interactions with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing the behavior of other molecules in its vicinity . The methoxy group can act as a leaving group in substitution reactions, while the triphenylsilane core provides stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- (M-tolyl)triphenylsilane
- (P-tolyl)triphenylsilane
- (O-tolyl)triphenylsilane
- 1,1-Di(p-tolyl)-1,2,2,2-tetraphenyldisilane
- 1,2-Di(p-tolyl)-1,1,2,2-tetraphenyldisilane
Uniqueness
(Di-p-tolylmethoxy)triphenylsilane stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the di-p-tolylmethoxy group enhances its solubility and stability, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C33H30OSi |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
bis(4-methylphenyl)methoxy-triphenylsilane |
InChI |
InChI=1S/C33H30OSi/c1-26-18-22-28(23-19-26)33(29-24-20-27(2)21-25-29)34-35(30-12-6-3-7-13-30,31-14-8-4-9-15-31)32-16-10-5-11-17-32/h3-25,33H,1-2H3 |
InChI Key |
NFWUMTQMZJUFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


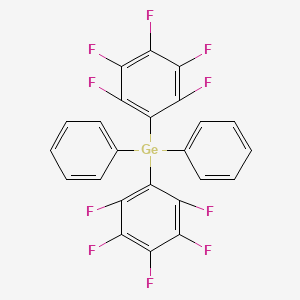
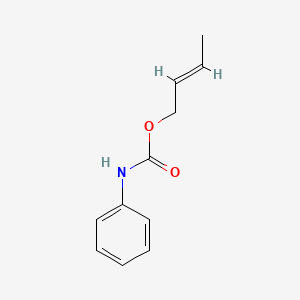

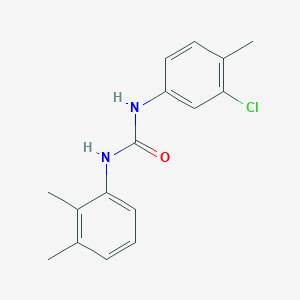
![1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene](/img/structure/B15074874.png)

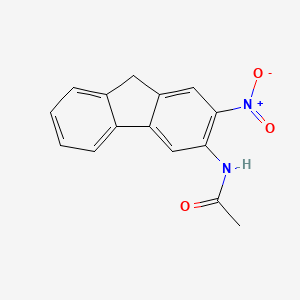
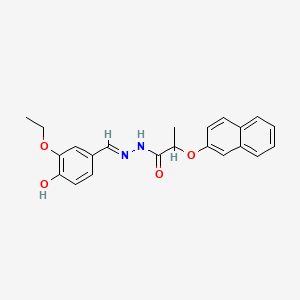
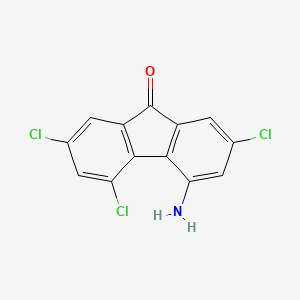
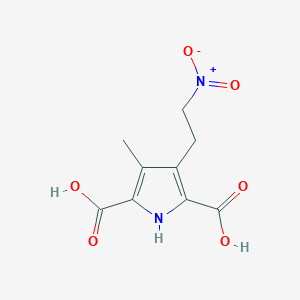
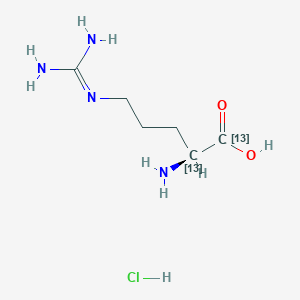
![6-Oxabicyclo[3.1.1]heptan-2-one](/img/structure/B15074918.png)

